

Atto 465 for Single-Molecule Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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This document provides detailed application notes and protocols for the use of the fluorescent dye **Atto 465** in single-molecule imaging experiments. **Atto 465**, a derivative of Acriflavine, is a versatile fluorophore well-suited for high-sensitivity detection due to its strong absorption, high fluorescence quantum yield, and good photostability.^{[1][2][3]} Its utility in single-molecule studies stems from these favorable photophysical properties.^{[4][5]}

Photophysical Properties of Atto 465

A summary of the key photophysical properties of **Atto 465** is presented below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.

Property	Value	Reference(s)
Absorption Maximum (λ_{abs})	453 nm	
Emission Maximum (λ_{fl})	506 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Stokes Shift	53 nm	
Correction Factor (CF_{260})	1.09	
Correction Factor (CF_{280})	0.48	

Biomolecule Labeling Protocols

Atto 465 is available with various reactive groups for covalent labeling of biomolecules. The most common derivatives are the NHS-ester for targeting primary amines and the maleimide for targeting free thiols.

Labeling Proteins with Atto 465 NHS-Ester

This protocol is suitable for labeling proteins with primary amines, such as the N-terminus or the side chain of lysine residues.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **Atto 465** NHS-ester
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Gel filtration column (e.g., Sephadex G-25)

Protocol:

- Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
- Dye Preparation: Immediately before use, dissolve the **Atto 465** NHS-ester in DMSO or DMF to a concentration of 2 mg/mL.
- Labeling Reaction: Add a 2-fold molar excess of the reactive dye to the protein solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
- Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Labeling Proteins with Atto 465 Maleimide

This protocol is designed for labeling proteins with free sulfhydryl (thiol) groups, typically found on cysteine residues.

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)
- **Atto 465** maleimide
- Anhydrous, amine-free DMSO or DMF
- Reducing agent (optional, e.g., DTT or TCEP)
- Gel filtration column (e.g., Sephadex G-25)

Protocol:

- **Protein Preparation:** Dissolve the protein at 50-100 μM in a buffer at pH 7.0-7.5. If necessary, reduce disulfide bonds by treating with a 10-fold molar excess of a reducing agent. If using DTT, it must be removed by dialysis before labeling.
- **Dye Preparation:** Prepare a 10-20 mM stock solution of **Atto 465** maleimide in DMSO or DMF immediately before use.
- **Labeling Reaction:** Add a 10-20 molar excess of the reactive dye to the protein solution. Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column.

Labeling Oligonucleotides with Atto 465 NHS-Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide
- 0.2 M carbonate buffer, pH 8-9
- **Atto 465** NHS-ester
- Anhydrous DMF
- Dual HPLC purification is recommended for high purity.

Protocol:

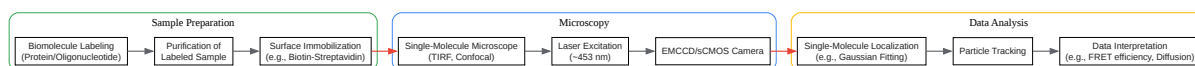
- **Oligonucleotide Preparation:** Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.
- **Dye Preparation:** Prepare a 5 mg/mL solution of **Atto 465** NHS-ester in anhydrous DMF.
- **Labeling Reaction:** Add approximately 50 μL of the oligonucleotide solution to 30 μL of the dye solution.

- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
- Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligonucleotides and excess dye.

Single-Molecule Imaging Applications and Protocols

The high photostability and quantum yield of **Atto 465** make it a suitable candidate for various single-molecule imaging techniques.

Experimental Workflow for Single-Molecule Imaging



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Caption: General experimental workflow for single-molecule imaging experiments.

Stochastic Optical Reconstruction Microscopy (STORM)

While specific blinking buffers for **Atto 465** in STORM have not been extensively documented, a common starting point is to use a standard glucose oxidase-based oxygen scavenging system with a thiol, which is known to induce blinking in many cyanine-based dyes.

Recommended Starting Protocol for STORM:

- Sample Preparation: Label the target molecule with **Atto 465** and immobilize it on a coverslip.
- Imaging Buffer:
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
 - Buffer B: Buffer A with 10% (w/v) glucose

- GLOX Solution: 14 mg glucose oxidase and 50 μ L catalase in 200 μ L of Buffer A.
- Final Imaging Buffer: To 1 mL of Buffer B, add 10 μ L of GLOX solution and 10 μ L of 1 M MEA (mercaptoethylamine).
- Imaging:
 - Use a high-power laser (e.g., 473 nm or 488 nm) to excite **Atto 465** and induce blinking.
 - Acquire a time series of images (typically thousands of frames) with a sensitive camera.
- Data Analysis:
 - Use appropriate software to localize the single-molecule blinking events with sub-diffraction precision.
 - Reconstruct a super-resolved image from the localized positions.

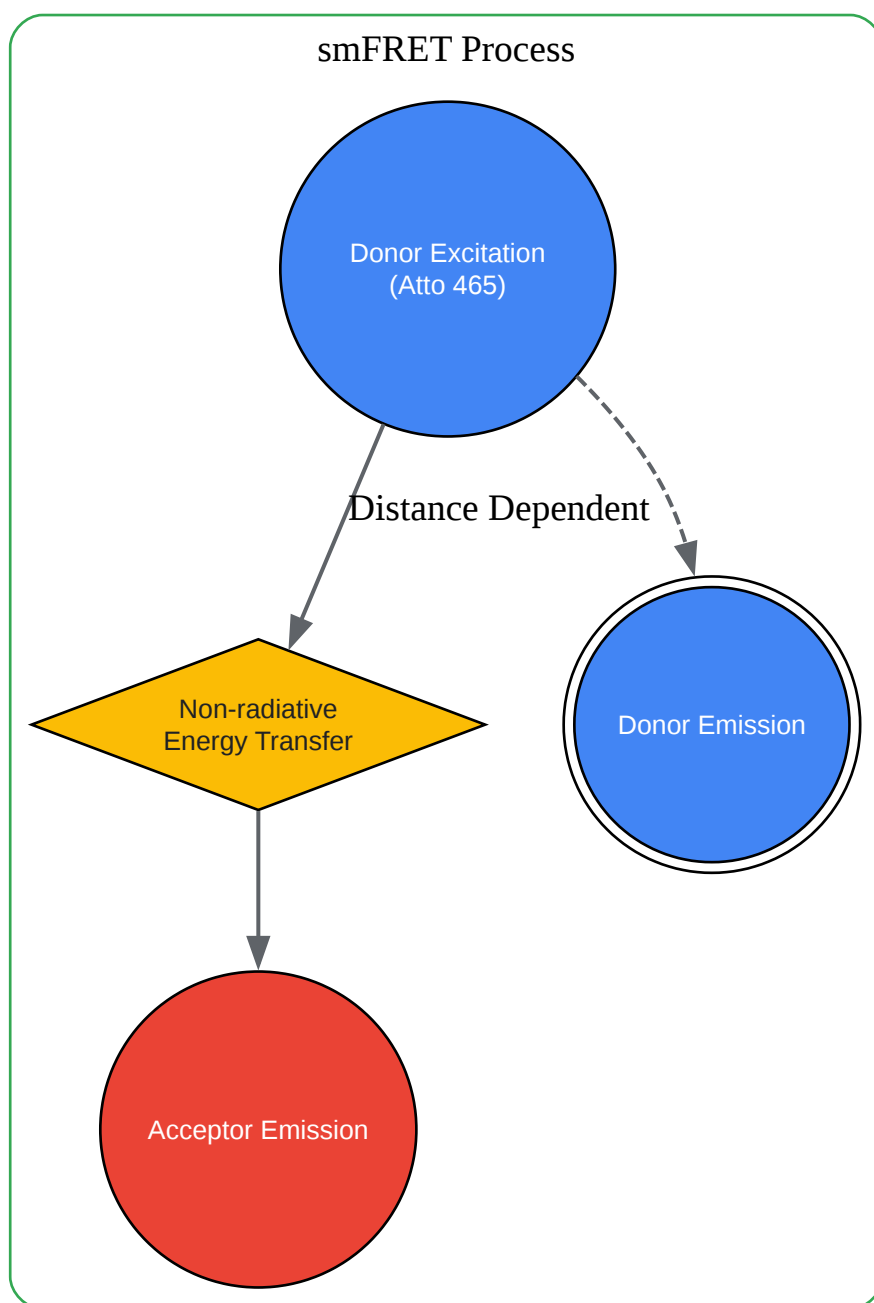
Photoactivated Localization Microscopy (PALM)

PALM typically relies on photoactivatable or photoconvertible fluorescent proteins. While **Atto 465** is not inherently photoactivatable, a derivative, **Atto 465-p**, has been shown to undergo photoconversion upon high-energy light exposure, which could potentially be leveraged for PALM-like imaging.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

Atto 465 can serve as a donor fluorophore in smFRET experiments when paired with a suitable acceptor dye that has an absorption spectrum overlapping with **Atto 465**'s emission. Potential acceptors include dyes with absorption maxima in the 500-550 nm range.

smFRET Experimental Design:



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Caption: Schematic of the single-molecule FRET process using **Atto 465** as a donor.

Recommended Protocol for smFRET:

- Labeling: Label your molecule of interest with the **Atto 465** donor and a suitable acceptor dye at specific sites.

- Immobilization: Immobilize the dual-labeled molecules on a passivated coverslip surface.
- Imaging:
 - Use a TIRF or confocal microscope with a laser line appropriate for exciting **Atto 465** (e.g., 473 nm).
 - Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and appropriate emission filters.
 - Record the fluorescence intensity time traces for both channels.
- Data Analysis:
 - Calculate the FRET efficiency for each single molecule over time using the intensities of the donor (I_D) and acceptor (I_A): $E = I_A / (I_D + I_A)$.
 - Analyze the FRET efficiency distributions and time trajectories to study conformational dynamics.

Conclusion

Atto 465 is a robust and versatile fluorescent dye with excellent photophysical properties for single-molecule imaging. Its availability with different reactive groups allows for straightforward labeling of a wide range of biomolecules. While specific, optimized protocols for advanced techniques like STORM and smFRET using **Atto 465** are still emerging in the literature, the general protocols provided here serve as a solid starting point for researchers to develop and fine-tune their single-molecule experiments. The continued development of novel imaging strategies and buffer conditions will undoubtedly expand the utility of **Atto 465** in unraveling complex biological processes at the single-molecule level.

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